5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a 4-fluoro-phenoxy group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring, along with a carbaldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the 4-Fluoro-phenoxy Group: This step involves the nucleophilic substitution reaction of a 4-fluoro-phenol with an appropriate leaving group on the pyrazole ring.
Formylation: The final step is the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using formylating agents such as Vilsmeier-Haack reagent or by oxidation of a methyl group to an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Condensation: Amines, hydrazines, or other nucleophiles in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines or hydrazones derived from the aldehyde group.
Scientific Research Applications
5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance binding affinity and selectivity due to its strong electron-withdrawing properties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chloro group instead of a fluoro group.
5-(4-Methoxy-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methoxy group instead of a fluoro group.
5-(4-Bromo-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 5-(4-Fluoro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its chloro, methoxy, or bromo analogs. The trifluoromethyl group further enhances these properties, making this compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
5-(4-fluorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRTVKKQASTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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